Chromic acetylacetonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

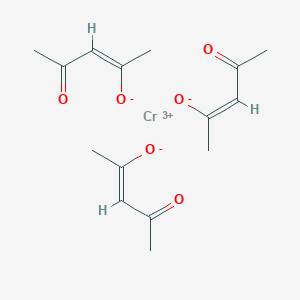

chromium(3+);(Z)-4-oxopent-2-en-2-olate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.Cr/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWORPXLMBPOPPU-LNTINUHCSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Cr+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Cr+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21CrO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051863 | |

| Record name | Chromic acetylacetonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Purple or red-violet solid; [Hawley] Insoluble in water; [MSDSonline] | |

| Record name | Chromium(III) acetylacetonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2499 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

21679-31-2 | |

| Record name | Chromium, tris(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromic acetylacetonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromium(III) 4-oxopent-2-ene-2-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparation Methodologies of Chromic Acetylacetonate Complexes

Conventional Synthetic Routes

The most common methods for synthesizing Cr(acac)₃ involve the reaction of a chromium(III) source with acetylacetone (B45752) (Hacac) in the presence of a base. The base deprotonates the acetylacetone to form the acetylacetonate (B107027) anion (acac⁻), which then coordinates with the Cr³⁺ ion. researchgate.net

One widely adopted procedure uses a chromium(III) salt, such as chromium(III) chloride hexahydrate (CrCl₃·6H₂O) or chromium(III) nitrate (B79036) nonahydrate [Cr(NO₃)₃·9H₂O], acetylacetone, and urea (B33335). google.comresearchgate.netkashanu.ac.ir In this method, the mixture is heated in an aqueous solution. The gradual hydrolysis of urea generates ammonia (B1221849) in a controlled manner, raising the pH of the solution homogeneously. google.comresearchgate.net This facilitates the deprotonation of Hacac and the subsequent formation of the deep maroon, crystalline Cr(acac)₃ complex. researchgate.net

An alternative route involves the direct reaction of chromium(III) oxide (Cr₂O₃) with acetylacetone. wikipedia.orgyoutube.com This reaction proceeds according to the following equation: Cr₂O₃ + 6 Hacac → 2 Cr(acac)₃ + 3 H₂O wikipedia.org

The resulting product from these methods is a neutral, stable, octahedral complex that is soluble in many nonpolar organic solvents. wikipedia.orggoogle.com

Table 1: Conventional Synthesis Parameters for Cr(acac)₃

| Chromium Source | Reagents | Reaction Conditions | Observed Product | Reference |

|---|---|---|---|---|

| CrCl₃·6H₂O | Acetylacetone, Urea, Water | Heated in boiling water bath for ~1 hour | Deep maroon crystals | researchgate.net |

| Cr(NO₃)₃·9H₂O | Acetylacetone, Urea, Water | Heating of aqueous solution | Recrystallized from toluene (B28343) and petroleum ether | kashanu.ac.ir |

| Cr₂O₃ | Acetylacetone (Hacac) | Direct reaction | Purplish coordination complex | wikipedia.org |

Ligand Modification and Functionalization

The acetylacetonate ligand within the Cr(acac)₃ complex possesses a quasi-aromatic character, allowing it to undergo electrophilic substitution reactions at the central carbon (C3 position) of the chelate ring. wikipedia.orgacademicjournals.org This reactivity enables the synthesis of functionalized complexes with tailored properties.

Halogenation of the acetylacetonate ligand is a common modification. For instance, tris(3-bromo-acetylacetonato)chromium(III), or Cr(Br-acac)₃, is synthesized by treating Cr(acac)₃ with a brominating agent like N-bromosuccinimide (NBS). kashanu.ac.ir This reaction substitutes the hydrogen atom at the C3 position of each acac ligand with a bromine atom. wikipedia.org The resulting Cr(Br-acac)₃ is an inert and highly stable complex where the bromine atom can act as a leaving group for further functionalization, such as anchoring the complex to supports. kashanu.ac.irkashanu.ac.ir The introduction of the halogen alters the electronic properties and can be confirmed by spectroscopic methods and melting point analysis. kashanu.ac.ir

Table 2: Comparison of Cr(acac)₃ and Cr(Br-acac)₃

| Property | Cr(acac)₃ | Cr(Br-acac)₃ | Reference |

|---|---|---|---|

| Melting Point | 214-216 °C | 225 °C | google.comkashanu.ac.ir |

| UV-Vis λmax (nm) | 328, 381, 566 | 360, 414, 571 | kashanu.ac.ir |

| Synthesis Method | Reaction of Cr³⁺ salt with Hacac | Bromination of Cr(acac)₃ with NBS | kashanu.ac.ir |

The electrophilic nature of the aryldiazonium ion allows for its reaction with the C3 position of the acetylacetonate rings in Cr(acac)₃. academicjournals.org This diazo-coupling reaction is a recognized electrophilic substitution process. academicjournals.org To prepare these derivatives, an appropriate aromatic amine (e.g., 4-chloroaniline, 4-nitroaniline) is first diazotized using nitrous acid. academicjournals.org The resulting aryl diazonium salt is then reacted with a solution of Cr(acac)₃. academicjournals.orgrsc.org The pH of the reaction mixture is typically maintained between 8 and 9 to facilitate the coupling. thaiscience.info This process yields a diazo-coupled product where an arylazo group (-N=N-Ar) is attached to the acac ligand. academicjournals.org These modified complexes have been characterized using various spectroscopic techniques, which confirm the presence of the N=N and C-N bonds. academicjournals.org

Supported Chromic Acetylacetonate Complex Preparation

Immobilizing this compound complexes on solid supports is a key strategy for applications in heterogeneous catalysis. kashanu.ac.iruu.nl Mesoporous silica (B1680970) materials are often used due to their high surface area, thermal stability, and well-defined pore structures. kashanu.ac.irmdpi.com

A novel method has been developed to covalently anchor a this compound complex to the nanoporous silica LUS-1. kashanu.ac.irkashanu.ac.ir The process involves two main steps:

Functionalization of the Support : The LUS-1 silica surface is first functionalized with amine groups by treating it with 3-aminopropyltriethoxysilane (B1664141) (APTES). kashanu.ac.irkashanu.ac.ir

Anchoring the Complex : The previously synthesized tris(3-bromo-acetylacetonato)chromium(III) (Cr(Br-acac)₃) is then reacted with the amine-functionalized LUS-1 (APT/LUS). kashanu.ac.irkashanu.ac.ir The reaction, typically carried out in refluxing toluene, results in a substitution reaction where the amine group on the support displaces the bromine on the acac ligand, forming a stable C-N bond. kashanu.ac.ir This covalently tethers the chromium complex to the silica support. Characterization confirms that the complex is anchored inside the pores without distorting the hexagonal structure of the LUS-1 material. kashanu.ac.irkashanu.ac.ir

This compound has been successfully incorporated onto other mesoporous silicas like SBA-15 and MCM-41. uu.nlurjc.es The mechanism of interaction between the complex and the support can vary.

For SBA-15 , Cr(acac)₃ can be loaded via incipient wetness impregnation or grafting techniques. urjc.esresearchgate.net When using pure silica SBA-15, the interaction is often through hydrogen bonding between the surface silanol (B1196071) (Si-OH) groups and the acetylacetonate ligands. urjc.esresearchgate.net In some cases, particularly with grafting methods, a ligand exchange reaction may occur between the complex and the surface hydroxyl groups. researchgate.net

For MCM-41 , Cr(acac)₃ complexes are grafted onto the surface. uu.nl The nature of this interaction depends on the composition of the support. On pure silica MCM-41 (SiMCM-41), the primary interaction is hydrogen bonding. uu.nl However, if the silica framework contains aluminum (AlMCM-41), the acidic Al-OH groups can facilitate a ligand exchange reaction, leading to a more direct, covalent attachment of the chromium complex to the support. uu.nl Upon calcination, the supported Cr³⁺ species are typically oxidized to Cr⁶⁺, which are the active sites for applications like ethylene (B1197577) polymerization. uu.nl

Table 3: Characterization of Supported Cr(acac)₃ Complexes

| Support | Preparation Method | Interaction Mechanism | Key Findings | Reference |

|---|---|---|---|---|

| LUS-1 | Grafting of Cr(Br-acac)₃ onto amine-functionalized LUS-1 | Covalent bonding (C-N bond formation) | Stable anchoring within pores without structural distortion of LUS-1. | kashanu.ac.irkashanu.ac.ir |

| SBA-15 | Incipient Wetness Impregnation / Grafting | Hydrogen bonding or Ligand exchange | Grafted catalysts showed higher activity in ethylene polymerization. | urjc.esresearchgate.net |

| MCM-41 | Grafting | Hydrogen bonding (on SiMCM-41); Ligand exchange (on AlMCM-41) | Interaction type depends on support composition (Si vs. Al content). | uu.nl |

Grafting Techniques and Surface Interaction Control

Grafting this compound [Cr(acac)₃] onto various substrates is a key method for creating functionalized surfaces, particularly for catalytic applications. The nature of the interaction between the complex and the surface is critical and can be controlled through the choice of support material and processing conditions.

Research has extensively focused on grafting Cr(acac)₃ onto mesoporous silica materials like MCM-41 and SBA-15. researchgate.netuu.nlresearchgate.net The interaction mechanism is highly dependent on the composition of the support. On pure silica (Si-MCM-41), the primary interaction is hydrogen bonding between the surface silanol groups (Si-OH) and the acetylacetonate ligands of the complex. uu.nlresearchgate.net This interaction is often described as involving the quasi π-electron system of the acac ligands. researchgate.net

When the silica support is modified to include aluminum (Al-MCM-41), the surface chemistry becomes more complex, allowing for different interaction pathways. uu.nlresearchgate.netcmu.edu In addition to hydrogen bonding, a ligand exchange reaction can occur with the more acidic aluminol groups (Al-OH) on the surface. uu.nl This results in a more direct covalent attachment of the chromium complex to the support, where one of the acac ligands is replaced by an oxygen atom from the support framework, forming a SiO–Cr(acac)₂ species. rsc.org

The degree of surface hydroxylation, which can be controlled by pretreating the silica support at different temperatures, also influences the grafting density. rsc.org Studies have shown that the saturation density of the grafted chromium complex varies with both the reaction temperature and the pre-treatment temperature of the silica. rsc.org For instance, chemical modification of a silica surface with Cr(acac)₃ vapor at 190°C leads to the formation of surface species interacting via hydrogen bonds. researchgate.net Subsequent thermal treatment can lead to the removal or substitution of the remaining acac ligands. researchgate.netuu.nl

A novel approach involves functionalizing the support material first to create a more stable anchor for the complex. For example, highly ordered nanoporous silica (LUS-1) can be functionalized with 3-aminopropyltriethoxysilane. kashanu.ac.ir A modified complex, tris(3-bromo-acetylacetonato) chromium(III), is then introduced, leading to a nucleophilic substitution reaction between the amine groups on the surface and the bromo-substituted ligand. kashanu.ac.ir This method creates a stable, covalently bonded complex that can withstand acidic conditions without altering its structure. kashanu.ac.ir

Table 1: Interaction of this compound with Various Surfaces

| Support Material | Interaction Mechanism(s) | Resulting Surface Species | Reference(s) |

|---|---|---|---|

| Pure Silica (MCM-41, SBA-15) | Hydrogen bonding between surface hydroxyls and acac ligands. | Physisorbed or H-bonded [Cr(acac)₃]. | researchgate.net, uu.nl, researchgate.net |

| Alumina-Silica (Al-MCM-41) | Ligand exchange with surface Al-OH groups; Hydrogen bonding. | Covalently attached -O-Cr(acac)₂ and H-bonded [Cr(acac)₃]. | cmu.edu, uu.nl, researchgate.net |

| Silica (pre-heated) | Reaction with isolated OH groups. | SiO–Cr(acac)₂ species. | rsc.org |

| Amine-Functionalized Silica (LUS-1) | Nucleophilic substitution with modified Cr(Br-acac)₃. | Covalently bonded amine-linked chromium complex. | kashanu.ac.ir |

Precursor Preparation for Thin Film Deposition

This compound is a widely used precursor for the deposition of chromium-containing thin films, such as chromium oxide (Cr₂O₃) and chromium nitride (CrN), via methods like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). researchgate.netaip.orgacs.org Its suitability stems from its volatility and thermal stability. researchgate.netamericanelements.com

For MOCVD processes, the precursor is typically dissolved in an organic solvent. scirp.orgresearchgate.net For instance, in the deposition of chromium-doped zinc oxide thin films, a 0.05 M solution of this compound in acetone (B3395972) is used as the doping source. scirp.org The resulting solution is then dried and pulverized before being pyrolyzed during the deposition process. scirp.org In other MOCVD applications, alcohol-based solvents like methanol (B129727) or ethanol (B145695) are used to dissolve the Cr(acac)₃. researchgate.net The choice of solvent can be critical; studies have shown that alcohol solvents can enable the growth of metallic films from their acetylacetonate complexes in a hydrogen-free atmosphere, whereas non-alcohol solvents may not. researchgate.net

In ALD, which requires sequential, self-limiting surface reactions, Cr(acac)₃ is used as the chromium source in combination with an oxygen source, such as ozone (O₃). aip.orgacs.org For the ALD of Cr₂O₃, solid Cr(acac)₃ is heated to generate sufficient vapor pressure, typically around 100°C. aip.org An inert carrier gas, such as nitrogen, is then used to transport the precursor vapor into the deposition chamber. aip.orgscirp.org This method allows for precise, layer-by-layer growth, resulting in high-purity films with minimal carbon contamination. aip.org The high reactivity of ozone as an oxidizing agent facilitates the formation of high-quality chromium oxide films at deposition temperatures around 300°C. aip.orgacs.org

The preparation of the precursor setup is crucial for controlled and reproducible film deposition. This includes maintaining the precursor container at a stable temperature (e.g., 0-150°C) to ensure a constant vapor pressure and using a carrier gas to introduce the vapor into the reactor. google.com

Table 2: Precursor Preparation Parameters for Thin Film Deposition

| Deposition Technique | Precursor Form | Solvent/Carrier | Deposition/Precursor Temperature | Application | Reference(s) |

|---|---|---|---|---|---|

| MOCVD | 0.05 M Solution | Acetone | Deposition: 420°C | Cr-doped ZnO films | scirp.org |

| MOCVD | Solution | Methanol, Ethanol | Deposition: >180°C | Metallic films | researchgate.net |

| Plasma Assisted MOCVD | Volatile Mixture | Nitrogen and Hydrogen (carrier/reaction gases) | Deposition: 550°C | CrN films | researchgate.net |

| Atomic Layer Deposition (ALD) | Vapor from solid | Nitrogen (carrier gas) | Precursor: ~100°C, Deposition: 300°C | Cr₂O₃ films | aip.org |

Coordination Chemistry and Structural Elucidation of Chromic Acetylacetonate

Crystal Structure Determination

The three-dimensional arrangement of atoms in solid chromic acetylacetonate (B107027) has been meticulously determined, primarily through single-crystal X-ray diffraction studies. These investigations have revealed the precise geometry of the molecule and the manner in which individual molecules are arranged within the crystal lattice.

A foundational study on the crystal structure of chromic acetylacetonate was conducted by B. Morosin in 1965 using single-crystal X-ray diffraction techniques. iucr.org This work provided a detailed and accurate model of the molecule's solid-state structure.

The analysis revealed that this compound crystallizes in the monoclinic system, belonging to the space group P2₁/c. iucr.orgwikipedia.org The unit cell is the fundamental repeating unit of a crystal, and for this compound, its dimensions were determined to be:

a = 14.031 Å

b = 7.551 Å

c = 16.379 Å

β = 99.06° iucr.org

These parameters define the size and shape of the unit cell, which contains four discrete molecules of this compound. iucr.org The intensity data for the diffraction pattern were collected using a diffractometer equipped with a molybdenum X-ray source. iucr.org In addition to X-ray diffraction, electron diffraction has also been utilized for the structural analysis of this compound. jeol.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 14.031 Å |

| b | 7.551 Å |

| c | 16.379 Å |

| β | 99.06° |

| Molecules per Unit Cell (Z) | 4 |

The molecular structure of this compound features a central chromium(III) ion coordinated to three bidentate acetylacetonate ligands. Each ligand binds to the chromium ion through its two oxygen atoms, forming a stable six-membered chelate ring. This coordination of three bidentate ligands results in a propeller-like, chiral structure with idealized D₃ symmetry. wikiwand.com

Within the crystal, the four discrete molecules in the unit cell are held together by van der Waals forces. iucr.org The arrangement of these molecules, when viewed along the b-axis of the unit cell, reveals the packing structure. iucr.org The outer surface of the molecule is dominated by the organic methyl and methine groups of the ligands, rendering the complex hydrophobic and soluble in nonpolar organic solvents. researchgate.netwikipedia.org

The coordination of the six oxygen atoms from the three acetylacetonate ligands around the central chromium ion creates an octahedral geometry. shef.ac.uk However, this octahedron is not perfect and exhibits some degree of distortion. This distortion from a true octahedral symmetry is a common feature in such chelated complexes and is influenced by the constraints imposed by the rigid bite angle of the acetylacetonate ligands forming the six-membered rings. The chromium(III) center, with its d³ electron configuration, exists in a quartet ground state, meaning it has three unpaired electrons, which contributes to the compound's paramagnetic nature. wikiwand.com

Bond Lengths and Angles Analysis

A detailed analysis of the bond lengths and angles within the this compound molecule provides further insight into its electronic structure and the nature of the metal-ligand bonding.

The distance between the central chromium ion and the coordinating oxygen atoms is a key parameter. X-ray diffraction studies have determined the average Cr-O bond length to be approximately 1.95 Å. iucr.org Other sources report this distance to be around 1.93 Å. wikiwand.com Computational studies using density functional theory (DFT) have calculated the Cr-O bond lengths to be in the range of 1.977 to 1.978 Å. nih.gov

Within the acetylacetonate ligand itself, the bonding is characterized by electron delocalization. The carbon-oxygen (C-O) bond lengths are approximately 1.29 Å. iucr.org The carbon-carbon (C-C) bonds within the chelate ring have a length of about 1.39 Å. iucr.org This C-C bond distance is intermediate between a typical single bond (≈1.54 Å) and a double bond (≈1.33 Å), which confirms the partial double bond character and the delocalization of π-electrons within the chelate ring. iucr.org

| Bond | Average Length (Å) |

|---|---|

| Cr-O | 1.95 |

| C-O | 1.29 |

| C-C (ring) | 1.39 |

The electronic properties of the acetylacetonate ligand can be modified by adding different substituent groups to the ligand backbone. These modifications, in turn, influence the bond parameters of the entire complex. The electron-donating or electron-withdrawing nature of the substituents can alter the electron density on the oxygen atoms, thereby affecting the strength and length of the Cr-O bonds.

For instance, introducing electron-withdrawing groups, such as a trifluoromethyl group (CF₃) in place of the methyl (CH₃) groups, is expected to decrease the electron density on the oxygen atoms. This would lead to a weaker Cr-O bond and potentially a change in its length. Conversely, electron-donating substituents would be expected to increase the electron density on the oxygen atoms, strengthening the Cr-O bond. Studies on analogous vanadium(III) complexes have shown that such substituent effects are transmitted through the molecule, influencing the charge transfer between the metal and all ligands. cdnsciencepub.com This demonstrates that the electronic character of the ligands can be systematically tuned to modify the properties of the metal complex. cdnsciencepub.com

Chelate Ring Conformation and Flexibility

This compound, with the formula Cr(C₅H₇O₂)₃, is a coordination complex where the chromium(III) ion is bound to three acetylacetonate (acac) ligands. wikipedia.orgsigmaaldrich.com Each acetylacetonate anion acts as a bidentate ligand, binding to the central chromium atom through its two oxygen atoms. americanelements.comwikipedia.org This coordination results in the formation of a stable six-membered chelate ring. wikipedia.orgvedantu.com

However, crystallographic studies reveal that the chelate rings in this compound and its derivatives are not perfectly flat. tandfonline.comtandfonline.com The rings exhibit a degree of flexibility and can bend along the O⋯O and Cβ⋯Cβ lines (where Cβ is the central carbon atom of the acac ligand). tandfonline.com The extent of this bending can be influenced by intermolecular interactions within the crystal lattice. tandfonline.comtandfonline.com In some substituted chromium acetylacetonates (B15086760), these interactions can lead to an increased bend in the chelate rings. tandfonline.com Despite this flexibility, the fundamental bond lengths and valence angles within the metal chelate rings are not significantly altered by the introduction of substituents on the ligand. tandfonline.comtandfonline.com

| Parameter | Description | Finding |

| Ring Structure | Each acetylacetonate ligand forms a six-membered chelate ring with the central chromium ion. | Verified |

| Planarity | The chelate rings are not perfectly planar and can exhibit bending. | Verified |

| Flexibility | The degree of bending in the chelate rings is influenced by intermolecular forces in the solid state. | Verified |

| Aromaticity | The delocalized bonding within the ring gives it a quasi-aromatic character. | Verified |

Isomeric Forms and Their Structural Implications

The octahedral arrangement of the three bidentate acetylacetonate ligands around the chromium(III) center gives rise to chirality. As the complex lacks a plane of symmetry, it can exist as a pair of non-superimposable mirror images, known as enantiomers. wikipedia.orgwikiwand.com These optical isomers are designated as Δ (delta) and Λ (lambda) based on the right-handed or left-handed screw-like arrangement of the chelate rings around the central metal ion. nih.govresearchgate.net

The complex has an idealized D₃ symmetry, which is a point group characteristic of chiral molecules. up.ac.zaalchetron.com The presence of these enantiomeric forms has been experimentally confirmed, as this compound has been successfully resolved into its individual enantiomers. wikipedia.orgwikiwand.com The primary structural implication of this isomerism is the molecule's ability to rotate plane-polarized light, a property known as optical activity. This chirality is a key feature in applications such as inducing chiral nematic phases in liquid crystals. nih.govresearchgate.net

For tris-chelate complexes with unsymmetrical β-diketonato ligands, geometrical isomers, specifically facial (fac) and meridional (mer), are possible. up.ac.za However, since acetylacetonate is a symmetrical ligand, only one geometric isomer is formed, which exists as the pair of Δ and Λ enantiomers. up.ac.za

| Isomer Type | Description | Relevance to this compound |

| Optical Isomers (Enantiomers) | Non-superimposable mirror images (Δ and Λ isomers) arising from the chiral arrangement of ligands. | The complex exists as a pair of enantiomers (Δ and Λ) and has been resolved. |

| Geometrical Isomers | Different spatial arrangements of ligands (e.g., fac and mer). | Not observed, as acetylacetonate is a symmetrical ligand. |

Intermolecular Interactions in Solid State

In the solid state, this compound molecules pack into a crystalline lattice, held together by intermolecular forces. nih.govmdpi.com X-ray diffraction studies have determined that the compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The packing of the molecules is influenced by weak intermolecular interactions, which can affect the conformation of the flexible chelate rings. tandfonline.comnih.gov

Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

Electronic Structure and Spectroscopic Characterization of Chromic Acetylacetonate

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides valuable insights into the bonding and structural arrangement of the acetylacetonate (B107027) (acac) ligands coordinated to the chromium center.

Infrared (IR) Spectroscopic Analysis of Acetylacetonate Ligand Vibrations

The IR spectrum of chromic acetylacetonate is characterized by a series of absorption bands that correspond to the vibrational modes of the coordinated acetylacetonate ligands. The chelation of the ligand to the chromium ion results in a delocalized π-electron system within the chelate ring, influencing the vibrational frequencies of the C=O and C=C bonds. Instead of distinct ketonic C=O and enolic C-O stretching vibrations, the spectrum exhibits strong coupled vibrations.

Several studies have assigned the prominent IR bands observed for Cr(acac)3. The region between 1200 cm⁻¹ and 1600 cm⁻¹ is particularly characteristic of the coordinated acac ligand. Intense bands in this region are attributed to the coupled stretching vibrations of the C=O and C=C bonds within the conjugated chelate rings. uu.nl For instance, bands observed around 1577-1575 cm⁻¹ are typically assigned to the ν(C=O) stretching vibration, while bands in the 1522-1524 cm⁻¹ range are attributed to coupled ν(C=C) and ν(C-C) stretching modes. uu.nliiste.org Another significant band, appearing around 1278-1280 cm⁻¹, is assigned to a combination of ν(C-C) and ν(C-O) stretching vibrations. uu.nliiste.org

The table below summarizes the key IR absorption bands for the acetylacetonate ligand in this compound and their corresponding vibrational assignments as reported in the literature.

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference(s) |

| ν(C=O) | 1577, 1575 | uu.nliiste.orgresearchgate.net |

| ν(C=C) + ν(C-C) | 1522, 1524 | uu.nliiste.orgresearchgate.net |

| δ(C-H) | 1320-1470 | iiste.org |

| ν(C-C) + ν(C-O) | 1278, 1280 | uu.nliiste.org |

Elucidation of Surface Interaction Mechanisms via IR Spectroscopy

IR spectroscopy has proven to be a powerful tool for investigating the interaction of this compound with various surfaces, such as silica (B1680970) (SiO₂) and alumina (B75360) (Al₂O₃). When Cr(acac)₃ is deposited onto these oxide supports, changes in the vibrational spectra of the acetylacetonate ligands reveal the nature of the surface binding.

In the case of silica, studies have shown that Cr(acac)₃ molecules can bind to the surface through the formation of hydrogen bonds between the acetylacetonate ligands and the surface hydroxyl (OH) groups. uu.nlisofts.kiev.ua This interaction is evidenced by shifts in the IR bands of the ligand. For alumina surfaces, the interaction is more complex. Evidence suggests a donor-acceptor interaction between the π-electrons of the acetylacetonate ligands and the coordinatively unsaturated Al³⁺ sites on the alumina surface. isofts.kiev.uarsc.org Additionally, hydrogen bonding with surface hydroxyl groups can also occur. rsc.org These interactions are crucial in the preparation of supported chromium catalysts, and IR spectroscopy provides a direct means of probing the molecular-level details of how the precursor, Cr(acac)₃, is anchored to the support. isofts.kiev.ua

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, specifically UV-Visible (UV-Vis) spectroscopy, is instrumental in probing the electronic structure of this compound, providing information about the d-orbital splitting and electronic transitions involving the chromium(III) ion.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is characterized by distinct absorption bands that arise from electronic transitions. The color of the complex is a direct result of these transitions, which occur in the visible region of the electromagnetic spectrum. wikipedia.org The spectrum typically displays bands corresponding to both d-d transitions, which are localized on the metal center, and charge-transfer transitions.

The d-d transitions are formally forbidden by the Laporte selection rule but become weakly allowed due to the lack of a center of inversion in the molecule. For a Cr³⁺ ion in an octahedral ligand field, two spin-allowed d-d transitions are expected. The lowest energy absorption band is assigned to the ⁴A₂ → ⁴T₂ transition. msu.edureddit.com Some studies report this band appearing around 17,500 cm⁻¹ to 18,400 cm⁻¹. reddit.com Higher energy bands are also observed, which can be attributed to other d-d transitions or ligand-to-metal charge transfer (LMCT) bands. msu.edu

The following table presents the characteristic UV-Vis absorption bands for this compound and their assignments.

| Transition | Wavenumber (cm⁻¹) | Wavelength (nm) | Reference(s) |

| ⁴A₂ → ⁴T₂ | ~17,500 - 18,400 | ~571 - 543 | msu.edureddit.com |

| Ligand Field / LMCT | ~30,000 | ~333 | msu.edu |

Studies on Chromium Electron Configuration Changes

This compound features a central chromium atom in the +3 oxidation state. As a d³ metal ion, the three d-electrons occupy the lower energy t₂g orbitals in the octahedral ligand field created by the six oxygen atoms of the acetylacetonate ligands. wikipedia.orgnih.gov This results in an electronic configuration of (t₂g)³(eg)⁰. wikipedia.org This configuration gives rise to a quartet ground state (S=3/2), meaning the complex has three unpaired electrons and is paramagnetic. wikipedia.orgjeol.com

Spectroscopic techniques confirm this electronic structure. The observed d-d transitions in the UV-Vis spectrum are consistent with the energy level diagram for a d³ ion in an octahedral field. wikipedia.org Furthermore, X-ray absorption spectroscopy (XAS) at the Cr L-edge directly probes the 2p to 3d transitions, providing detailed information about the valence electronic structure at the metal site. nih.gov These studies confirm the near-octahedral CrO₆ core and the splitting of the metal 3d-orbitals into the singly occupied t₂g and empty eg sets. nih.gov

Magnetic Resonance Spectroscopy

The paramagnetic nature of this compound significantly influences its nuclear magnetic resonance (NMR) spectra. wikipedia.org The presence of unpaired electrons provides an efficient relaxation pathway, which can be both a challenge and an advantage in NMR spectroscopy.

The paramagnetism of Cr(acac)₃ causes the spin-lattice relaxation times of nuclei to be very short, leading to excessively broad peaks in standard ¹H NMR spectra, often making them difficult to interpret directly for structural elucidation. wikipedia.orgjeol.com The peaks of the acetylacetonate ligand protons are significantly shifted and broadened due to the Fermi-contact interaction with the paramagnetic Cr³⁺ center. jeol.com

Nuclear Magnetic Resonance (NMR) Studies in Paramagnetic Environments

The paramagnetic nature of this compound significantly influences its Nuclear Magnetic Resonance (NMR) spectra. wikipedia.org The presence of unpaired electrons provides an efficient mechanism for nuclear spin relaxation, leading to a substantial shortening of the spin-lattice (T1) and spin-spin (T2) relaxation times of nearby nuclei. wikipedia.orgacs.org This property is harnessed in quantitative ¹³C NMR spectroscopy, where Cr(acac)₃ is often used as a relaxation agent. wikipedia.orgacs.org The addition of a small amount of Cr(acac)₃ to an NMR sample can significantly reduce the long T1 relaxation times of certain nuclei (like quaternary carbons), allowing for faster data acquisition without saturation and the suppression of the Nuclear Overhauser Effect (NOE), which can interfere with quantitative analysis. wikipedia.org

The unpaired electrons in Cr(acac)₃ also cause large shifts in the NMR resonances of the ligand nuclei through hyperfine interactions. These paramagnetic shifts, often called contact and pseudocontact (or dipolar) shifts, move the resonances far outside the typical diamagnetic chemical shift ranges. rsc.org The primary mechanism for these shifts in Cr(acac)₃ is the Fermi contact interaction, which arises from the delocalization of unpaired electron spin density from the chromium(III) center onto the atoms of the acetylacetonate ligands. rsc.org This interaction results in significant shifting and broadening of the ligand's proton and carbon signals. rsc.org For instance, in the ¹H NMR spectrum of Cr(acac)₃, the peaks corresponding to the ligand protons are significantly shifted and broadened due to this paramagnetic influence. rsc.org Similarly, the ¹³C NMR spectrum exhibits extremely deshielded resonances, with the carbonyl carbon appearing at over +1000 ppm and the methyl carbon being significantly shielded to negative ppm values. The magnitude and sign of these contact shifts provide detailed information about the spin delocalization mechanisms within the molecule, including both through-bond σ and π delocalization pathways. nih.gov

Table 1: Representative Paramagnetic ¹³C NMR Shifts for Cr(acac)₃

| Atom | Chemical Shift (ppm) |

|---|---|

| Carbonyl Carbon (C=O) | ~ +1155 |

| Methyl Carbon (CH₃) | ~ -421 |

Note: These values are illustrative and can be influenced by solvent and experimental conditions.

Electron Spin Resonance (ESR) Spectroscopy of Chromium Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying paramagnetic species like this compound. The ESR spectrum of Cr(acac)₃ arises from transitions between the electron spin energy levels in the presence of an external magnetic field. For a d³ system like Cr(III) in an octahedral field, the ground state is a ⁴A₂g state. In a perfect octahedral symmetry, this state is not split at zero magnetic field. However, distortions from ideal octahedral symmetry, which are common in the solid state or in solution, can lead to zero-field splitting (ZFS), which affects the ESR spectrum.

The ESR spectrum of Cr(acac)₃ often displays broad signals due to the spin-spin relaxation and the anisotropic nature of the g-tensor and ZFS parameters. In some environments, Cr(acac)₃ exhibits ESR signals with effective g-values around g ≈ 2 and g ≈ 4. The signal at g ≈ 2 is typical for Cr(III) in a near-octahedral environment, while the feature at g ≈ 4 can arise from significant zero-field splitting, indicating a distorted coordination geometry. The precise g-values and the presence of fine structure in the ESR spectrum are sensitive to the local coordination environment of the chromium ion.

Table 2: X-Band ESR Parameters for this compound

| Parameter | Value |

|---|---|

| g⊥ | 4.04 |

| g// | 1.18 |

Source: Data from the EPR Pigment Library. researchgate.net

Anisotropic Hyperfine Interaction of Chromium-53

The hyperfine interaction in ESR refers to the coupling between the electron spin and the nuclear spin of a magnetic nucleus. Chromium has one stable isotope with a non-zero nuclear spin, ⁵³Cr, which has a natural abundance of 9.5% and a nuclear spin of I = 3/2. The interaction between the unpaired electrons of the Cr(III) center and the ⁵³Cr nucleus leads to a splitting of the ESR lines into a characteristic quartet (2I + 1 = 4).

Photoelectron Spectroscopy

Photoelectron Spectroscopy (PES) provides direct insight into the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. X-ray Photoelectron Spectroscopy (XPS) of this compound has been used to probe the core-level binding energies of the constituent atoms. The Cr 2p spectrum, for instance, can provide information about the oxidation state and chemical environment of the chromium ion.

More detailed information about the valence electronic structure is obtained from techniques like L-edge X-ray Absorption Spectroscopy (XAS). For Cr(acac)₃, the Cr L-edge spectrum corresponds to the excitation of a 2p electron to unoccupied 3d orbitals. In its near-octahedral environment, the 3d orbitals are split into a lower-energy, singly occupied t₂g set and a higher-energy, unoccupied eg set. The L-edge spectrum is therefore sensitive to this ligand field splitting. The spectrum of Cr(acac)₃ shows two main features, the L₃-edge (at ~578 eV) and the L₂-edge (at ~586 eV), which are split by the spin-orbit coupling of the 2p core hole. Analysis of the spectral shape and branching ratio (the intensity ratio of the L₃ and L₂ edges) can provide information on the spin state and the covalency of the metal-ligand bonds. Theoretical calculations, such as the restricted active space (RAS) method, have been used to simulate the L-edge spectrum and correlate its features with specific electronic transitions and orbital contributions.

Table 3: Key Features in the Cr L-edge XAS of Cr(acac)₃

| Feature | Approximate Energy (eV) | Description |

|---|---|---|

| L₃-edge | 578 | Excitation from 2p₃/₂ to unoccupied 3d orbitals |

| L₂-edge | 586 | Excitation from 2p₁/₂ to unoccupied 3d orbitals |

Note: Energies are approximate and can vary slightly with experimental conditions.

Diffuse Reflectance Spectroscopy (DRS)

Diffuse Reflectance Spectroscopy (DRS) is a technique used to obtain UV-Vis absorption information from powdered solid samples. For this compound, the DRS spectrum is characterized by bands arising from d-d electronic transitions of the Cr(III) ion in its octahedral coordination environment. According to ligand field theory, a d³ ion in an octahedral field is expected to exhibit three spin-allowed d-d transitions from the ⁴A₂g ground state to the ⁴T₂g, ⁴T₁g(F), and ⁴T₁g(P) excited states.

The DRS spectrum of solid Cr(acac)₃ typically shows two broad absorption bands in the visible region. The lowest energy band, appearing around 17,000-18,000 cm⁻¹ (corresponding to a wavelength of ~560-590 nm), is assigned to the ⁴A₂g → ⁴T₂g transition. researchgate.net A second, higher-energy band is observed around 23,000-24,000 cm⁻¹ (~415-435 nm) and is assigned to the ⁴A₂g → ⁴T₁g(F) transition. The third spin-allowed transition, ⁴A₂g → ⁴T₁g(P), is often obscured by more intense charge-transfer bands in the ultraviolet region. researchgate.net The positions of these bands are used to determine the ligand field splitting parameter (10Dq) and the Racah parameter (B), which provide quantitative measures of the metal-ligand bond strength and the extent of interelectronic repulsion, respectively. When Cr(acac)₃ is supported on materials like silica or alumina, its DRS spectrum can change, reflecting interactions with the support surface. researchgate.net For example, heating the supported complex can lead to shifts in the d-d bands, indicating changes in the coordination symmetry of the Cr(III) ion. researchgate.net

Table 4: Electronic Transitions of Cr(acac)₃ from Diffuse Reflectance Spectroscopy

| Transition | Approximate Energy (cm⁻¹) |

|---|---|

| ⁴A₂g → ⁴T₂g | 17,000 - 18,000 |

| ⁴A₂g → ⁴T₁g(F) | 23,000 - 24,000 |

Note: Band positions can be influenced by the physical state (solid, solution) and sample preparation (e.g., supported on a substrate).

Reaction Mechanisms and Chemical Behavior of Chromic Acetylacetonate

Thermal Decomposition Pathways

The thermal stability and decomposition mechanism of chromic acetylacetonate (B107027) are pivotal in processes that require its volatilization and subsequent breakdown to form chromium-containing thin films or nanoparticles. The decomposition can proceed through different pathways depending on the conditions, such as the surrounding atmosphere and the presence of support surfaces.

In the absence of a support surface, the thermal decomposition of chromic acetylacetonate in the gas phase involves the breaking of the metal-ligand bonds and the subsequent fragmentation of the acetylacetonate ligand itself. Studies using Temperature Programmed Desorption Mass Spectrometry (TPD-MS) have been instrumental in identifying the volatile products released during this process.

When Cr(acac)₃ is heated, the primary volatile product can be the intact acetylacetone (B45752) ligand (Hacac). However, the ligand itself can undergo further thermal breakdown. The mass spectra of the decomposition products are typically characterized by specific mass-to-charge ratios (m/z). Key fragments monitored include the molecular ion of acetylacetone ([H₃CCOCH₂COCH₃]⁺•) at m/z 100, and its primary fragment ions, [H₃CCOCH₂CO]⁺ at m/z 85 and the acetyl cation ([H₃CCO]⁺) at m/z 43. The significant presence of the m/z 43 fragment, in particular, points towards the cleavage of the C-C bonds within the ligand structure under thermal stress.

Analogous studies on other metal acetylacetonates (B15086760), such as iron(III) acetylacetonate, have identified a range of gaseous by-products, providing a model for the likely decomposition products of the acac ligand from the chromium complex. These products indicate that the decomposition pathway involves the formation of radical species.

| Compound Name | Chemical Formula | Commonly Observed Mass Spec. Fragment (m/z) | Notes |

|---|---|---|---|

| Acetylacetone | C₅H₈O₂ | 100, 85, 43 | Released ligand from the parent complex. |

| Acetone (B3395972) | (CH₃)₂CO | 58, 43 | A primary decomposition product of the acac ligand. |

| Carbon Dioxide | CO₂ | 44 | Indicates complete oxidation/fragmentation of the ligand. |

| Methane | CH₄ | 16 | Result of ligand fragmentation. |

| Propyne | C₃H₄ | 40 | Result of ligand fragmentation. |

| Isobutene | C₄H₈ | 56 | Result of ligand fragmentation. |

When this compound is adsorbed onto a support material, such as silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃), its thermal decomposition behavior is significantly altered. The interaction with the surface facilitates the removal of the acetylacetonate ligands at temperatures lower than those required for gas-phase thermolysis.

Thermogravimetric analysis (TGA) of Cr(acac)₃ supported on mesoporous silica (MCM-41) shows that the ligands are removed in distinct stages upon heating. The initial weight loss, occurring between 190°C and 270°C for a silica support, corresponds to the removal of some of the acac ligands, while the remaining ligands are removed at higher temperatures (300-330°C) through pyrolysis or oxidation.

Crucially, the thermal treatment on a support surface, especially in an oxidizing atmosphere (e.g., air or O₂), can induce changes in the oxidation state of the chromium center. While the precursor complex contains Cr(III), calcination at elevated temperatures (above 200°C) leads to the oxidation of Cr(III) to higher oxidation states. Spectroscopic studies have shown that after calcination, Cr(III) is almost completely oxidized to Cr(VI), which becomes anchored to the support surface as chromate (B82759) or dichromate species. Traces of Cr(V) ions may also be formed during this process.

Surface Interactions and Binding Mechanisms

The initial step in the surface-mediated decomposition of this compound is its adsorption and binding to the active sites of the support material. The nature of this interaction depends heavily on the chemical properties of the support surface, primarily the presence of hydroxyl groups or Lewis acid sites.

On hydroxylated surfaces like silica, the primary binding mechanism involves the formation of hydrogen bonds. The oxygen atoms of the acetylacetonate ligands act as hydrogen bond acceptors, interacting with the surface silanol (B1196071) groups (Si-OH). This interaction is the dominant type between Cr(acac)₃ and pure silica supports.

This hydrogen bonding is evidenced by Fourier-transform infrared spectroscopy (FTIR), which shows a characteristic broad band around 3400 cm⁻¹, indicative of the interaction between the surface hydroxyl groups and the acac ligands. This initial, relatively weak interaction is a precursor to subsequent, more profound chemical transformations upon heating.

In contrast to silica, the surface of alumina is characterized by the presence of coordinatively unsaturated Al³⁺ ions, which act as strong Lewis acid sites. When this compound is adsorbed on alumina, the binding is governed by a donor-acceptor interaction. The π-electron system of the acetylacetonate chelate rings acts as an electron donor, interacting with the electron-accepting Al³⁺ sites on the surface.

This donor-acceptor interaction is stronger than hydrogen bonding, leading to a more significant perturbation of the electronic structure of the Cr(acac)₃ molecule. This stronger binding influences the subsequent thermal decomposition, favoring the fragmentation of the ligand rather than the desorption of intact acetylacetone molecules, as observed in TPD-MS studies where the fragment ion [H₃CCO]⁺ (m/z 43) is the predominant species desorbing from alumina surfaces.

The initial physisorption via hydrogen bonding or donor-acceptor interactions can evolve into a chemisorptive process through ligand exchange reactions upon thermal activation. The surface hydroxyl groups, particularly the acidic Al-OH groups on alumina-containing supports, can directly react with the chromium complex.

In this reaction, a proton from a surface hydroxyl group is transferred to an acetylacetonate ligand, which then leaves the coordination sphere of the chromium as a neutral acetylacetone molecule. Simultaneously, a covalent bond is formed between the chromium center and the oxygen atom of the support surface. This process results in the grafting of a chromium sub-acetylacetonate species, such as ≡Si-O-Cr(acac)₂, onto the surface. This ligand exchange is a key step in anchoring the chromium species to the support before the complete removal of the remaining ligands at higher temperatures.

Redox Chemistry

The redox behavior of this compound encompasses intricate processes involving both the central chromium ion and the acetylacetonate (acac) ligands. These activities are profoundly influenced by the electronic structure of the complex and its interaction with its environment, including catalytic supports.

Recent studies have revealed the ability to chemically manipulate the redox-activity of the typically redox-inactive acetylacetonate ligand when coordinated to a high-spin chromium(II) center. researchgate.netwikipedia.orgresearchgate.net The ligand field of the Cr(II) ion can function as a switch, enabling tailored metal-ligand redox events through the simple coordination or decoordination of auxiliary ligands. researchgate.netwikipedia.org

The underlying mechanism of this "ligand field actuation" is the destabilization of the chromium dz2 orbital relative to the π* lowest unoccupied molecular orbital (LUMO) of the acetylacetonate ligand. researchgate.netwikipedia.orgresearchgate.net This energetic alignment facilitates electron transfer between the metal and the ligand, effectively making the acac ligand redox-active. This principle offers a generalizable strategy for synthetically engineering redox activity in complexes with ligands that are otherwise considered redox-inactive. researchgate.netwikipedia.org This controlled redox activity is crucial for developing multi-electron catalytic systems that can potentially replace noble metals in various chemical transformations. researchgate.netwikipedia.org

When chromium(III) acetylacetonate is used as a precursor for supported catalysts, its redox chemistry is central to the formation of active catalytic sites. The complex is typically introduced to a support material like alumina or silica, where it binds to the surface. researchgate.netrsc.orgisofts.kiev.ua

On alumina, Cr(acac)3 stabilization occurs in a molecular form, primarily through a donor-acceptor interaction between the acetylacetonate ligands and surface hydroxy groups or coordinatively unsaturated Al3+ ions. researchgate.netrsc.org In contrast, on silica surfaces, the binding is attributed to hydrogen bonding between the ligand and surface hydroxyl groups. isofts.kiev.ua

Subsequent thermal treatment or activation processes are designed to remove the organic ligands and transform the chromium species. For instance, treating a silica-supported complex with air can remove the acac ligands and concurrently oxidize the Cr3+ ions to Cr6+ surface species. rsc.org This oxidation is a critical step, as these higher-valent chromium sites are often the active species in catalytic reactions such as dehydrogenation. researchgate.net The process on alumina involves thermally activated removal of the ligands through proton transfer and pyrolysis. rsc.org The nature of the support and the activation conditions thus play a crucial role in the resulting oxidation state and coordination environment of the chromium centers, which in turn dictates the catalytic performance. researchgate.netisofts.kiev.ua

Excited State Dynamics

The behavior of this compound upon absorption of light is governed by complex and ultrafast photophysical processes. The relaxation of the electronically excited molecule involves a rapid interplay between changes in spin multiplicity and vibrational energy dissipation.

Upon photoexcitation into its spin-allowed 4A2 → 4T2 ligand-field band, chromium(III) acetylacetonate undergoes an exceptionally rapid intersystem crossing (ISC) to a doublet excited state (2E/2T1). researchgate.netrsc.orgrsc.org This process, where the spin state of the molecule changes, occurs on a picosecond or even sub-picosecond timescale. researchgate.net Quantum chemical calculations and wavepacket simulations have shown that the potential energy curve of the 4T2g state crosses that of the 2T1g states in the vicinity of the Franck-Condon region. researchgate.netrsc.org This geometric proximity of the two electronic states, combined with strong spin-orbit couplings between them, facilitates a highly efficient and ultrafast transition from the quartet state to the doublet state. researchgate.netrsc.org

A key feature of the excited-state dynamics in Cr(acac)3 is that the ultrafast ISC directly competes with vibrational relaxation (VR), which is the process by which the excited molecule dissipates excess vibrational energy to its surroundings. researchgate.netrsc.org This behavior deviates from the conventional cascade model of excited-state relaxation, where ISC is typically assumed to occur only after the molecule has vibrationally relaxed in the initially excited state. researchgate.netrsc.org

Experimental studies using time-resolved spectroscopy have provided direct evidence for this competition. For example, in dimethylsulfoxide (DMSO) and N,N-dimethylformamide (DMF), the ISC from the 4T2 state occurs with time constants of 1.1 ± 0.2 ps and 1.8 ± 0.1 ps, respectively, while vibrational relaxation takes place on a similar timescale of 1-5 ps. researchgate.net Furthermore, evidence of vibrational coherence has been observed during the 4T2 → 2E ISC event. rsc.orgacs.org A rapidly damped oscillatory component of 164 cm−1 in transient kinetic data is assigned to an excited-state vibrational coherence, suggesting that specific vibrational motions are coupled to and retained during the electronic spin transition. rsc.orgacs.org

Interactive Data Table: Excited State Relaxation Processes for Cr(III) Complexes

| Process | System | Time Constant | Technique |

| Intersystem Crossing (4T2 → 2E) | [Cr(NCS)6]3- in DMSO | 1.1 ± 0.2 ps | Transient Absorption Spectroscopy |

| Intersystem Crossing (4T2 → 2E) | [Cr(NCS)6]3- in DMF | 1.8 ± 0.1 ps | Transient Absorption Spectroscopy |

| Vibrational Relaxation | [Cr(NCS)6]3- in DMSO/DMF | 1 - 5 ps | Transient Absorption Spectroscopy |

| Ground State Recovery (Fast Path) | Cr(acac)3 in TCE | 15 ps | Time-Resolved Infrared (TRIR) |

| Ground State Recovery (Slow Path via 2E) | Cr(acac)3 in TCE | 800 ps | Time-Resolved Infrared (TRIR) |

Catalytic Applications of Chromic Acetylacetonate

Olefin Polymerization

Chromic acetylacetonate (B107027), particularly when anchored on a solid support, serves as a potent catalyst in the polymerization of olefins. The interaction between the chromium complex, the support material, and the reaction conditions dictates the efficiency and the properties of the resulting polymer.

Ethylene (B1197577) Polymerization Over Supported Catalysts

Supported chromium catalysts, including those derived from chromic acetylacetonate, are instrumental in the commercial production of polyethylene (B3416737). technion.ac.il When this compound is deposited onto various solid acid supports, it demonstrates significant catalytic activity for ethylene polymerization. iranarze.ir The activity of these catalysts is profoundly influenced by the choice of the support material. iranarze.ir For instance, catalysts prepared by depositing chromium (III) 2,4-pentanedionate onto different oxide supports exhibited a wide range of activities, from as low as 50 grams of polyethylene per gram of catalyst per hour to over 6700 gPE/g/h. iranarze.ir

The polymerization process typically requires the use of a cocatalyst, such as triisobutylaluminum (B85569) (TiBA), to initiate the reaction. iranarze.ir This is because, unlike some other chromium-based catalysts, this compound does not possess a pre-existing chromium-alkyl or hydride group necessary for initiation and cannot self-alkylate upon contact with ethylene. iranarze.ir The aluminum alkyl is believed to react with the this compound, removing at least one of the acetylacetonate ligands to generate the active catalytic species. iranarze.ir

The following table summarizes the polymerization activity of this compound on various supports:

| Support Material | Catalyst Activity (g PE/g catalyst/h) |

| Fluorided silica-alumina | ~2000 |

| Various other oxide supports | 50 - >6700 |

This data is compiled from studies using 1.0 mmol/L of triisobutylaluminum (TiBA) cocatalyst in isobutane (B21531) diluent at 100°C. iranarze.ir

Influence of Support Type and Catalyst Preparation Methodologies

The choice of support material and the method of catalyst preparation are critical factors that determine the final performance of the this compound catalyst system.

Support Type: A variety of materials have been investigated as supports, including silica (B1680970), silica-alumina, and mesoporous materials like MCM-41. iranarze.irscispace.comscispace.comuu.nl The acidity of the support plays a crucial role in the catalyst's activity. iranarze.ir For example, solid acid supports have a strong influence on the catalyst's performance. iranarze.ir When chromium acetylacetonate is deposited on MAO-modified silica, the resulting catalyst shows higher activity at elevated temperatures (80°C) compared to its homogeneous counterpart. scispace.com Similarly, chromium supported on swelled Al-MCM-41 materials has demonstrated higher ethylene polymerization activity than conventional Cr/SiO2 catalysts. scispace.com

Catalyst Preparation Methodologies: Several methods are employed to immobilize this compound onto a support, including:

Incipient wetness impregnation: This technique has been used to prepare Cr/SBA-15 catalysts. researchgate.net

Grafting: This method can lead to a ligand exchange reaction between the chromium complex and the hydroxyl groups on the silica surface. uu.nlresearchgate.net Catalysts prepared by grafting have shown higher polymerization activity than those prepared by impregnation for similar chromium contents. researchgate.net

Sublimation: In some preparations, this compound is sublimed onto the solid acid support at high temperatures (e.g., 250°C) in a nitrogen atmosphere. This process often results in a color change from purple to bright green, indicating a reaction between the chromium complex and the support surface. iranarze.ir

In situ coordination and immobilization: this compound and a ligand can be coordinated in situ and then supported on a modified silica support. scispace.com

The preparation method can influence the nature of the interaction between the chromium complex and the support. For instance, on pure silica MCM-41, the interaction is primarily through hydrogen bonding between surface hydroxyls and the acetylacetonate ligands. uu.nl In contrast, on Al-containing MCM-41, deposition can occur via either a ligand exchange reaction or hydrogen bonding. uu.nl

Role of Chromium Oxidation State in Catalytic Activity

The oxidation state of chromium is a pivotal factor in the catalytic activity of supported this compound catalysts. While the precursor is Cr(III), the active species may involve different oxidation states, and there is ongoing debate about the precise nature of the active sites. technion.ac.il

During catalyst preparation and activation, the oxidation state of chromium can change. For example, when this compound is supported on MCM-41 and calcined, the Cr(III) is almost completely oxidized to Cr(VI), which is anchored to the surface as dichromate and chromate (B82759) species. uu.nl Traces of amorphous Cr2O3 clusters and square pyramidal Cr(V) ions can also be formed. uu.nl

The reduction of these higher oxidation state species is necessary to generate the active polymerization sites. Phillips-type catalysts, which are prepared from Cr(VI)/SiO2, are activated through reduction. mdpi.com It is widely accepted that the catalytically active species are Cr(III)-alkyl in nature. mdpi.com However, the mechanism of formation of these species from even-electron reducing agents like ethylene presents the challenge of accounting for an additional hydrogen atom. mdpi.com Some studies suggest that during polymerization, Cr(VI) is reduced, and the formation of Cr(III) sites is observed. mdpi.com

The following table summarizes the typical changes in chromium oxidation state during catalyst preparation and activation:

| Stage | Dominant Chromium Oxidation State |

| Precursor | Cr(III) |

| After Calcination | Cr(VI), Cr(V) |

| Active Species (proposed) | Cr(III)-alkyl |

Oxidation Reactions

This compound also functions as a catalyst in various oxidation reactions, demonstrating its versatility in organic synthesis.

Alcohol Oxidation to Aldehydes and Ketones

Chromium(III) acetylacetonate has been found to be an efficient catalyst for the oxidation of alcohols to their corresponding aldehydes and ketones. researchgate.net The reaction is typically carried out in the presence of an oxidizing agent like periodic acid in a suitable solvent such as acetonitrile (B52724) at room temperature. researchgate.net This catalytic system offers a mild and effective method for this important transformation in organic chemistry. researchgate.netuhamka.ac.id

The general mechanism for the oxidation of alcohols by chromium reagents involves the formation of a chromate ester intermediate. libretexts.orgpearson.com A base then removes a proton from the carbon adjacent to the oxygen, leading to the formation of the C=O double bond and the reduction of the chromium species. libretexts.org In these reactions, the chromium is reduced from a higher oxidation state (often Cr(VI) in the active oxidant) to a lower one. libretexts.org While the starting catalyst is Cr(III) in the form of this compound, it is likely that it is converted to a higher oxidation state by the primary oxidant (e.g., periodic acid) to become the effective oxidizing agent for the alcohol. researchgate.net

The efficiency of the oxidation can be influenced by the nature of the alcohol (primary, secondary) and the specific reaction conditions.

Oxidation of Methacrylic Esters

This compound has been utilized as a catalyst in the oxidation of methacrylic acid esters. This reaction provides a novel route to pyruvic acid esters. nii.ac.jp The oxidation is typically performed using aqueous hydrogen peroxide (H2O2) in acetonitrile in the presence of a catalytic amount of a chromium compound, such as Cr(III)(acac)3. nii.ac.jp

For instance, the oxidation of methyl methacrylate (B99206) in the presence of chromic acid and triethylamine (B128534) (in a 1:1 ratio) resulted in an 82% conversion with a 72% selectivity to methyl pyruvate (B1213749) at 40°C over 20 hours. nii.ac.jp This demonstrates the potential of chromium-catalyzed systems for the selective oxidation of unsaturated esters.

Hydrocarbon Oxidation and Organic Hydroperoxide Decomposition

Chromium(III) acetylacetonate, also known as Cr(acac)₃, serves as a catalyst in the oxidation of hydrocarbons and the decomposition of organic hydroperoxides. Its catalytic activity is rooted in the ability of the chromium center to cycle between different oxidation states, facilitating redox reactions.

In the realm of hydrocarbon oxidation, chromium compounds have been investigated for their catalytic potential. scilit.com While specific studies detailing the performance of this compound in large-scale industrial hydrocarbon oxidation are not extensively documented in the provided research, the general principle involves the activation of an oxidant, such as molecular oxygen or a hydroperoxide, by the chromium complex. This activation leads to the generation of reactive radical species that initiate the oxidation of the hydrocarbon substrate. For instance, chromium complexes can catalyze the oxidation of alkanes and aromatic compounds. narod.ru The process typically yields a mixture of alcohols, ketones, and carboxylic acids, depending on the reaction conditions and the substrate.

This compound also plays a role in the decomposition of organic hydroperoxides (ROOH). This decomposition is a critical step in many oxidation processes, as hydroperoxides are often primary products. The metal-catalyzed decomposition can proceed through different pathways, leading to the formation of various products. The interaction between the chromium catalyst and the hydroperoxide can generate radicals that continue the oxidation chain reaction or lead to non-radical decomposition pathways. The catalytic decomposition of hydroperoxides is a key aspect of liquid-phase oxidation reactions. scilit.com

Ring-Opening Polymerization

This compound has been explored as a catalyst or catalyst precursor in polymerization reactions. Specifically, chromium(III) complexes have demonstrated activity in the ring-opening polymerization (ROP) of cyclic esters and epoxides, which are important processes for producing biodegradable polyesters and polyethers.

While much of the recent research has focused on chromium(III) complexes with more complex ligand systems, such as diamino-bis(phenolate) ligands, rsc.orgresearchgate.netchemrxiv.org the fundamental catalytic potential of the chromium(III) center is evident. These catalysts are effective for the polymerization of monomers like rac-lactide (rac-LA) to produce polylactide (PLA) and ε-caprolactone (ε-CL) to form poly(ε-caprolactone) (PCL). chemrxiv.org They can also catalyze the ring-opening copolymerization (ROCOP) of epoxides like cyclohexene (B86901) oxide (CHO) with anhydrides or carbon dioxide to create polyesters and polycarbonates. rsc.orgresearchgate.net

The mechanism of ROP catalyzed by chromium(III) complexes typically involves the coordination of the monomer to the chromium center, followed by nucleophilic attack on the coordinated monomer, leading to the opening of the ring and propagation of the polymer chain. The properties of the resulting polymer, such as molecular weight and dispersity, can be controlled by the catalyst structure and reaction conditions.

Below is a table summarizing the types of monomers and resulting polymers from chromium-catalyzed ring-opening polymerizations, indicative of the potential applications for chromium acetylacetonate in this field.

| Monomer | Polymer |

| rac-Lactide (rac-LA) | Polylactide (PLA) |

| ε-Caprolactone (ε-CL) | Poly(ε-caprolactone) (PCL) |

| Cyclohexene Oxide (CHO) | Poly(cyclohexene oxide) |

| Phthalic Anhydride (PA) + Epoxide | Polyester |

| Carbon Dioxide (CO₂) + Epoxide | Polycarbonate |

Hydrogenation Catalysis

In the context of hydrogenation catalysis, particularly transfer hydrogenation, the performance of this compound has been evaluated. Transfer hydrogenation is a process where hydrogen is transferred from a donor molecule to a substrate, often catalyzed by a metal complex.

In a study investigating the transfer hydrogenation of aromatic aldehydes using various chromium precursors, this compound ([Cr(acac)₃]) was tested as a potential catalyst. The reaction involved the reduction of 3-methylbenzaldehyde (B113406) using isopropanol (B130326) as the hydrogen source. However, under the specific conditions of this study, this compound was found to be almost inactive, resulting in only a 2% yield of the corresponding alcohol, 3-methylbenzylalcohol. researchgate.net This contrasts with other chromium precursors, such as the metal carbonyl complex [Cr(CO)₆], which demonstrated significant catalytic activity for the same transformation. researchgate.net

The low activity of this compound in this specific transfer hydrogenation reaction suggests that the acetylacetonate ligands may render the chromium center less accessible or electronically unsuitable for facilitating the hydrogen transfer process under these conditions.

| Catalyst Precursor | Substrate | Product Yield |

| [Cr(acac)₃] | 3-Methylbenzaldehyde | 2% |

| CrCl₂ | 3-Methylbenzaldehyde | 41% |

| CrCl₃·6H₂O | 3-Methylbenzaldehyde | 13% |

| [Cr(CO)₆] | 3-Methylbenzaldehyde | High |

Materials Science and Thin Film Applications of Chromic Acetylacetonate

Precursor for Chemical Vapor Deposition (CVD)

Chromic acetylacetonate (B107027) is widely utilized as a molecular precursor in Chemical Vapor Deposition (CVD) techniques. sigmaaldrich.com CVD involves the reaction of volatile precursors in the gas phase to deposit a solid film on a substrate. The properties of Cr(acac)₃ make it suitable for various CVD-based processes, including the fabrication of oxide films and carbon nanostructures. sigmaaldrich.comamericanelements.com

Metal-Organic Chemical Vapor Deposition (MOCVD) for Oxide Film Growth (e.g., Cr₂O₃, Chromium-Doped Zinc Oxide)

In Metal-Organic Chemical Vapor Deposition (MOCVD), a subset of CVD, chromic acetylacetonate serves as a key precursor for growing both pure and doped metal oxide thin films.

Chromium(III) Oxide (Cr₂O₃): Cr(acac)₃ is used to deposit thin films of chromium(III) oxide, also known as chromia. sigmaaldrich.com These films can be grown on various substrates, such as stainless steel, glass, and silicon. researchgate.net In a typical MOCVD process, the deposition is carried out in a hot-wall reactor at elevated temperatures, for example, 500°C, using nitrogen as a carrier gas and a mixture of oxygen and water vapor as the reactant gas. researchgate.net The resulting films are often crystalline with the hexagonal eskolaite structure of Cr₂O₃. researchgate.net

Chromium-Doped Zinc Oxide (ZnO): this compound is also employed as a doping source to create chromium-doped zinc oxide thin films. researchgate.net These films can be deposited via MOCVD onto substrates like soda lime glass at temperatures around 420°C. researchgate.net The introduction of chromium as a dopant influences the morphological, structural, optical, and electrical properties of the ZnO films. researchgate.net Research has shown that the concentration of chromium affects the crystallinity, surface smoothness, and grain size of the resulting films, which are typically polycrystalline with a hexagonal wurtzite structure. researchgate.net

| MOCVD Process Details | Value/Parameter |

| Target Film | Chromium-Doped Zinc Oxide (ZnO) |

| Chromium Precursor | This compound |

| Zinc Precursor | Zinc Acetate (B1210297) Dihydrate |

| Deposition Temperature | 420°C |

| Substrate | Soda Lime Glass |

| Carrier Gas | Nitrogen |

| Dopant Concentrations (Cr:Zn at%) | 1, 2, 3, and 5 at% |

Data sourced from a study on Cr-doped ZnO thin films for gas sensing applications. researchgate.net

Atomic Layer Deposition (ALD) for Chromium Oxide Thin Films

Atomic Layer Deposition (ALD) is a thin-film deposition technique that relies on sequential, self-limiting surface reactions to grow films with atomic-level precision. researchgate.netsciopen.com this compound has been successfully used as the metal precursor in ALD processes to grow high-quality chromium oxide (Cr₂O₃) thin films. researchgate.netdntb.gov.ua

In a typical ALD process for Cr₂O₃, Cr(acac)₃ and a co-reactant, such as ozone (O₃), are alternately pulsed into a reactor at a specific temperature, for instance, 300°C. researchgate.netdntb.gov.ua This method allows for the deposition of uniform and conformal polycrystalline films. researchgate.net Studies have demonstrated a saturated growth rate of approximately 0.28 Å per cycle. researchgate.net X-ray photoelectron spectroscopy analysis has confirmed the presence of chromium in the desired +3 oxidation state with minimal carbon impurities in the deposited films. researchgate.net

| ALD Process Parameters for Cr₂O₃ | Value/Parameter |

| Chromium Precursor | Chromium(III) 2,4-pentanedionate [Cr(acac)₃] |

| Oxygen Source | Ozone (O₃) |

| Deposition Temperature | 300°C |

| Saturated Growth Rate | ~0.28 Å/cycle |

| Film Structure | Polycrystalline Rhombohedral |

Data sourced from research on the interplay between deposition and etching in Cr₂O₃ ALD. researchgate.net

Single-Source Precursors for Multimetallic Oxide Thin Films

This compound can be combined with other metal-organic compounds to act as a single-source precursor for depositing multimetallic oxide thin films. This approach simplifies the MOCVD process by avoiding the need for multiple, separate precursor delivery systems.

For example, a single solid source precursor for depositing chromium-doped ZnO has been prepared by mixing zinc acetate dihydrate and this compound. researchgate.net Similarly, this compound has been used alongside copper acetylacetonate as precursors to form binary copper chromium oxide phases such as CuCrO₂ and CuCr₂O₄ via ultrasonic spray pyrolysis. researcher.life The ratio of the different metal acetylacetonates (B15086760) in the precursor solution can be adjusted to control the energy levels and phase compositions of the resulting binary metal oxide films. researcher.life

Fabrication of Carbon Nanostructures

The properties of acetylacetonate complexes, including this compound, make them suitable for use in the fabrication of various carbon nanostructures. americanelements.com These materials can be synthesized using techniques like chemical vapor deposition (CVD). americanelements.com In one application, this compound has been used as a precursor in MOCVD to create nanocrystalline coatings of nonstoichiometric chromium oxide on the surface of multiwalled carbon nanotubes (MWCNTs). researcher.life This process results in a new hybrid nanomaterial that can be further oxidized under mild conditions to form nanocrystalline Cr₂O₃ on the MWCNT surface. researcher.life

Surface Modification of Polymeric Materials

This compound can be used to alter the surface characteristics of polymeric materials. It has been noted for its ability to modify the surface properties of solid polyurethanes when the polymer is formed in its presence. sigmaaldrich.com This type of modification is crucial for improving properties such as adhesion, wettability, and biocompatibility in polymers used for advanced applications. rsc.orgelectrochem.org While other chromium compounds like chromic acid are used for surface etching and functionalization of polymers like polypropylene (B1209903) and ultra-high-molecular-weight polyethylene (B3416737), this compound's role is specifically linked to its incorporation during the polymerization process. mdpi.commdpi.com

Energy Storage Applications

This compound is a promising material for energy storage technologies, particularly in the development of high-energy-density redox flow batteries (RFBs). researcher.lifersc.org Its utility also extends to the fabrication of thin films for electrochromic and energy storage devices. sigmaaldrich.com

Development of Redox Systems for Flow Batteries